3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a purine ring system, substituted with various functional groups such as bromine, methoxy, butyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation events necessary for cell cycle progression . This results in the arrest of the cell cycle, preventing the replication of potentially harmful cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This prevents DNA replication, a critical step in cell division. The downstream effect is the prevention of cell proliferation, particularly in cancerous cells .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and safety profile .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This suggests that the compound could be effective in treating certain types of cancer .
Future Directions
The future directions of triazoles research could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is a kind of “race” between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice .
Preparation Methods
The synthesis of 3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can be achieved through multicomponent condensation reactions. One common method involves the condensation of 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde under acidic conditions . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the final product. The structure of the compound can be confirmed using various spectroscopic techniques such as NMR, IR, and LC-MS .
Chemical Reactions Analysis
3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can be compared with other similar compounds such as:
1,2,4-triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused to a pyridine ring and exhibit various biological activities.
1,2,4-triazolo[1,5-a]pyrimidines: These compounds are structurally similar and are used in the synthesis of other heterocyclic compounds.
3(5)-substituted 1,2,4-triazoles: These compounds are used as building blocks in organic synthesis and have diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-5-butyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6O3/c1-4-5-8-24-13-15(26)20-18(27)23(2)16(13)25-14(21-22-17(24)25)11-9-10(19)6-7-12(11)28-3/h6-7,9H,4-5,8H2,1-3H3,(H,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYJVPIZTJRFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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